molecular formula C12H18S2 B7999749 Methyl 3-(iso-pentylthio)phenyl sulfide

Methyl 3-(iso-pentylthio)phenyl sulfide

Cat. No.: B7999749
M. Wt: 226.4 g/mol
InChI Key: XXBJHWHUBZLFNH-UHFFFAOYSA-N
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Description

Methyl 3-(iso-pentylthio)phenyl sulfide is an organic compound characterized by the presence of a methyl group, an iso-pentylthio group, and a phenyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(iso-pentylthio)phenyl sulfide typically involves the reaction of 3-bromomethylphenyl sulfide with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-pentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, sulfide derivatives.

    Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(iso-pentylthio)phenyl sulfide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(iso-pentylthio)phenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(iso-butylthio)phenyl sulfide
  • Methyl 3-(iso-propylthio)phenyl sulfide
  • Methyl 3-(iso-hexylthio)phenyl sulfide

Uniqueness

Methyl 3-(iso-pentylthio)phenyl sulfide is unique due to the presence of the iso-pentylthio group, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-methylbutylsulfanyl)-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2/c1-10(2)7-8-14-12-6-4-5-11(9-12)13-3/h4-6,9-10H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBJHWHUBZLFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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